![molecular formula C20H22ClNO3S B2974124 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 1795442-47-5](/img/structure/B2974124.png)
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one
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Description
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the mid-1990s and has since gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the efficacy of related sulfonyl compounds in synthesizing diverse heterocyclic structures. For instance, the Wittig reaction has been utilized to produce N-protected α-amino-β,γ-unsaturated keto sulfones, which serve as precursors for both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, including pyrroles and pyrrolidines (Benetti et al., 2002). Similarly, acid-catalyzed reactions have facilitated the synthesis of 1-(arylsulfonyl)pyrrolidines, highlighting a convenient method for generating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Antimicrobial Properties
Certain sulfonate derivatives have shown promising antimicrobial and antifungal activities. Research on novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups has indicated the potential for high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi (Fadda et al., 2016).
Molecular Structure and Quantum Chemical Studies
Investigations into the molecular structures, spectroscopic, and quantum chemical properties of related compounds have provided insights into their stability, charge delocalization, and potential for interaction within biological systems. Such studies include the detailed examination of vibrational study and theoretical analysis to understand the molecular properties and interactions of these compounds (Sivakumar et al., 2021).
Stereoselective Behavior and Calcium Channel Blockage
The stereoselective behavior of certain analogs has been studied for their potential as cardiovascular L-type calcium channel blockers. The differentiation of enantiomers and their binding and functional properties suggest applications in cardiovascular therapeutics (Carosati et al., 2009).
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-15-4-2-3-5-16(15)6-11-20(23)22-13-12-19(14-22)26(24,25)18-9-7-17(21)8-10-18/h2-5,7-10,19H,6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRJLSCOBHYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one |
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